molecular formula C11H12ClN3O2 B8646152 Tert-butyl (4-chloro-5-cyanopyridin-2-yl)carbamate

Tert-butyl (4-chloro-5-cyanopyridin-2-yl)carbamate

Cat. No. B8646152
M. Wt: 253.68 g/mol
InChI Key: GKVCSXCAXPSOKK-UHFFFAOYSA-N
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Patent
US09266883B2

Procedure details

A mixture of 2,4-dichloro-5-cyanopyridine (10g, 57.8 mmol), tert-butyl carbamate (8.2 g, 70.5 mmol), Pd(OAc)2 (0.26 g, 1.1 mmol), Xantphos (1.34 g, 2.3 mmol) and K2CO3 (12 g, 87 mmol) in THF (150 ml) was degassed 3× with nitrogen. The mixture was then heated at 70° C. for 4-5 h and monitored by chromatography until complete conversion. Following completion of the reaction, additional THF (100 ml) was added and heated the mixture at 70° C. for additional 1 h and then cooled to room temperature. The suspension was then filtered through a pad of celite to remove the solid. The filtrate was then concentrated and azeotropically distilled with ethyl acetate before filtering to give the title compound. 1H NMR (DMSO-d6, 400 MHz): δ 10.82 (s, 1H), 8.79 (s, 1H), 8.09 (s, 1H), 1.49 (s, 9H).
Quantity
57.8 mmol
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([C:9]#[N:10])=[CH:4][N:3]=1.[C:11](=[O:18])([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])[NH2:12].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.C([O-])([O-])=O.[K+].[K+]>C1COCC1.CC([O-])=O.CC([O-])=O.[Pd+2]>[C:14]([O:13][C:11](=[O:18])[NH:12][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([C:9]#[N:10])=[CH:4][N:3]=1)([CH3:17])([CH3:16])[CH3:15] |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
57.8 mmol
Type
reactant
Smiles
ClC1=NC=C(C(=C1)Cl)C#N
Name
Quantity
8.2 g
Type
reactant
Smiles
C(N)(OC(C)(C)C)=O
Name
Quantity
1.34 g
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
12 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.26 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed 3× with nitrogen
CUSTOM
Type
CUSTOM
Details
completion of the reaction, additional THF (100 ml)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
heated the mixture at 70° C. for additional 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The suspension was then filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
to remove the solid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated
DISTILLATION
Type
DISTILLATION
Details
azeotropically distilled with ethyl acetate
FILTRATION
Type
FILTRATION
Details
before filtering

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=NC=C(C(=C1)Cl)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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